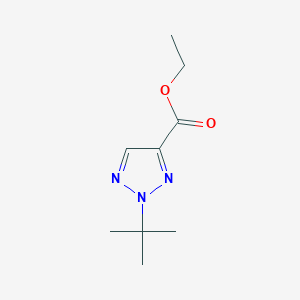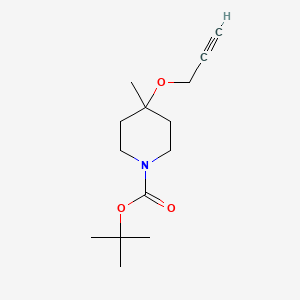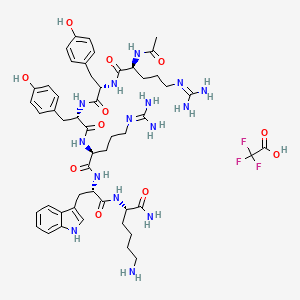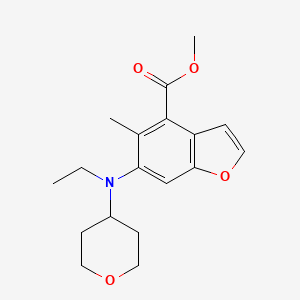
Methyl 6-(ethyl(tetrahydro-2H-pyran-4-YL)amino)-5-methylbenzofuran-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(ethyl(tetrahydro-2H-pyran-4-YL)amino)-5-methylbenzofuran-4-carboxylate is a complex organic compound that features a benzofuran core with various functional groups attached
Vorbereitungsmethoden
The synthesis of Methyl 6-(ethyl(tetrahydro-2H-pyran-4-YL)amino)-5-methylbenzofuran-4-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction using tetrahydro-2H-pyran-4-ylamine.
Esterification: The carboxylate group is introduced through an esterification reaction using methanol and a suitable acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Methyl 6-(ethyl(tetrahydro-2H-pyran-4-YL)amino)-5-methylbenzofuran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuran core or the tetrahydropyran ring.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like p-toluenesulfonic acid, and temperature control to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(ethyl(tetrahydro-2H-pyran-4-YL)amino)-5-methylbenzofuran-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Methyl 6-(ethyl(tetrahydro-2H-pyran-4-YL)amino)-5-methylbenzofuran-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The tetrahydropyran group can enhance its binding affinity to these targets, while the benzofuran core can interact with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzofuran derivatives and tetrahydropyran-containing molecules. Compared to these, Methyl 6-(ethyl(tetrahydro-2H-pyran-4-YL)amino)-5-methylbenzofuran-4-carboxylate is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. Examples of similar compounds include:
Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate: A simpler molecule with a tetrahydropyran ring.
Ethyl 6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate: A more complex molecule with a spirotetrahydropyran structure.
Eigenschaften
Molekularformel |
C18H23NO4 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
methyl 6-[ethyl(oxan-4-yl)amino]-5-methyl-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C18H23NO4/c1-4-19(13-5-8-22-9-6-13)15-11-16-14(7-10-23-16)17(12(15)2)18(20)21-3/h7,10-11,13H,4-6,8-9H2,1-3H3 |
InChI-Schlüssel |
WLZNWMYYTZXUBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCOCC1)C2=CC3=C(C=CO3)C(=C2C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13921615.png)
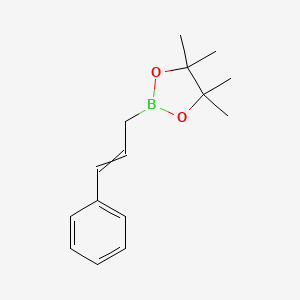
![[2-(5-Fluoro-2-pyridyl)-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl]boronic acid](/img/structure/B13921621.png)

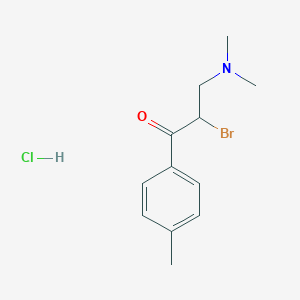
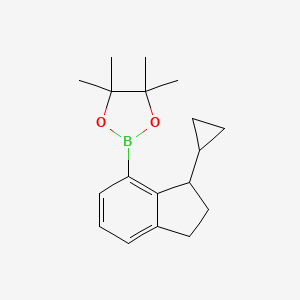
![Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B13921634.png)


